2-methyl-4-(1H-pyrrol-1-yl)benzoic acid

Description

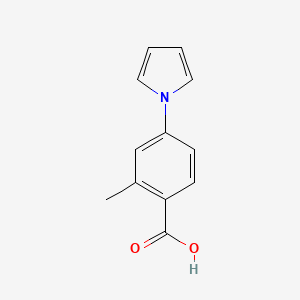

Structure

2D Structure

Properties

IUPAC Name |

2-methyl-4-pyrrol-1-ylbenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11NO2/c1-9-8-10(13-6-2-3-7-13)4-5-11(9)12(14)15/h2-8H,1H3,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RAECIJDHJSGACW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)N2C=CC=C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

201.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1247666-07-4 | |

| Record name | 2-methyl-4-(1H-pyrrol-1-yl)benzoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Technical Guide: Synthesis of 2-methyl-4-(1H-pyrrol-1-yl)benzoic acid

For: Researchers, Scientists, and Drug Development Professionals On: Core Methodologies for the Synthesis of a Pyrrole-Substituted Benzoic Acid Derivative

This document provides a detailed technical overview of a feasible synthetic pathway for 2-methyl-4-(1H-pyrrol-1-yl)benzoic acid. The synthesis is based on established chemical transformations, primarily the Paal-Knorr pyrrole synthesis, followed by ester hydrolysis. This guide includes detailed experimental protocols, data presentation in tabular format, and workflow visualizations to facilitate understanding and replication.

Overview of Synthetic Strategy

The synthesis of the target compound, this compound, is proposed as a two-step sequence. The core of this strategy involves the formation of the N-aryl pyrrole ring system, a common motif in pharmacologically active molecules.

-

Step 1: Paal-Knorr Pyrrole Synthesis. The pyrrole ring is constructed by reacting the primary amine of methyl 4-amino-2-methylbenzoate with a 1,4-dicarbonyl equivalent, 2,5-dimethoxytetrahydrofuran. This reaction, conducted under acidic conditions, is a reliable and high-yielding method for preparing N-substituted pyrroles.[1][2]

-

Step 2: Saponification (Ester Hydrolysis). The methyl ester of the pyrrole-substituted benzoate intermediate is then hydrolyzed under basic conditions to yield the final carboxylic acid product. This is a standard and generally high-yielding transformation.

The overall synthetic workflow is depicted below.

Experimental Protocols

The following protocols are representative procedures based on well-established Paal-Knorr and hydrolysis reactions. Researchers should optimize conditions as necessary.

Step 1: Synthesis of Methyl 2-methyl-4-(1H-pyrrol-1-yl)benzoate

This procedure is adapted from the general Paal-Knorr synthesis of N-substituted pyrroles from amines and 2,5-dimethoxytetrahydrofuran.[1][2]

Materials:

-

Methyl 4-amino-2-methylbenzoate

-

2,5-Dimethoxytetrahydrofuran (mixture of cis and trans isomers)

-

Glacial Acetic Acid

-

Dichloromethane (DCM)

-

Saturated Sodium Bicarbonate solution (aq)

-

Brine

-

Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

-

To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add methyl 4-amino-2-methylbenzoate (1.0 equiv).

-

Add glacial acetic acid to dissolve the starting material (approx. 5 mL per 1.0 g of amine).

-

Add 2,5-dimethoxytetrahydrofuran (1.1 equiv) to the solution.

-

Heat the reaction mixture to reflux (approximately 110-120 °C) and maintain for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, allow the mixture to cool to room temperature.

-

Dilute the reaction mixture with dichloromethane.

-

Carefully wash the organic layer with saturated sodium bicarbonate solution until effervescence ceases, followed by a wash with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield the pure methyl 2-methyl-4-(1H-pyrrol-1-yl)benzoate.

Step 2: Synthesis of this compound (Hydrolysis)

This procedure is a standard saponification of a methyl ester.[3]

Materials:

-

Methyl 2-methyl-4-(1H-pyrrol-1-yl)benzoate

-

Methanol (MeOH)

-

Sodium Hydroxide (NaOH)

-

Deionized Water

-

Hydrochloric Acid (HCl), concentrated or 1M solution

Procedure:

-

Dissolve methyl 2-methyl-4-(1H-pyrrol-1-yl)benzoate (1.0 equiv) in a mixture of methanol and water (e.g., a 2:1 v/v ratio).

-

Add sodium hydroxide (2.0-3.0 equiv), either as a solid or an aqueous solution.

-

Heat the mixture to reflux for 2-6 hours, monitoring the disappearance of the starting material by TLC.

-

After cooling to room temperature, remove the methanol under reduced pressure.

-

Dilute the remaining aqueous solution with water and cool in an ice bath.

-

Acidify the solution by the slow addition of hydrochloric acid until a precipitate forms and the pH is acidic (pH ~2-3).

-

Collect the solid precipitate by vacuum filtration.

-

Wash the solid with cold deionized water to remove inorganic salts.

-

Dry the product under vacuum to yield this compound. Further purification can be achieved by recrystallization if necessary.

Data Presentation

| Compound Name | Formula | Molecular Weight ( g/mol ) | Role |

| Methyl 4-amino-2-methylbenzoate | C₉H₁₁NO₂ | 165.19 | Starting Material |

| 2,5-Dimethoxytetrahydrofuran | C₆H₁₂O₃ | 132.16 | Reagent |

| Methyl 2-methyl-4-(1H-pyrrol-1-yl)benzoate | C₁₃H₁₃NO₂ | 215.25 | Intermediate |

| This compound | C₁₂H₁₁NO₂ | 201.22 | Final Product |

| Compound | Expected Yield | Expected Appearance | Expected Spectroscopic Data (¹H NMR, δ ppm) |

| Methyl 2-methyl-4-(1H-pyrrol-1-yl)benzoate | >70% | Off-white to pale yellow solid | Aromatic protons (7-8 ppm), Pyrrole protons (6-7 ppm), Methoxy singlet (~3.9 ppm), Methyl singlet (~2.5 ppm) |

| This compound | >90% | White to off-white solid | Aromatic protons (7-8 ppm), Pyrrole protons (6-7 ppm), Methyl singlet (~2.5 ppm), Carboxylic acid proton (>10 ppm, broad) |

Biological Context and Potential Signaling Pathways

Specific biological activities for this compound have not been extensively reported. However, structurally related compounds, particularly those containing the 4-(pyrrol-1-yl)benzoic acid scaffold, have been investigated as potential therapeutic agents.[4][5]

Notably, derivatives of 4-(2,5-dimethyl-1H-pyrrol-1-yl)benzoic acid have been synthesized and evaluated as dual inhibitors of two key enzymes in bacterial metabolic pathways: dihydrofolate reductase (DHFR) and enoyl-acyl carrier protein reductase (InhA/FabI) .[4][5]

-

DHFR is a crucial enzyme in the folate biosynthesis pathway, which is essential for the synthesis of nucleotides and certain amino acids. Its inhibition disrupts DNA synthesis and repair, leading to cell death.

-

InhA (FabI) is a vital enzyme in the fatty acid synthase II (FAS-II) system of bacteria like Mycobacterium tuberculosis. It is responsible for the elongation of fatty acid chains required for mycolic acid synthesis, a critical component of the mycobacterial cell wall.

Inhibition of these two distinct pathways by a single molecule represents a "dual-target" approach, which can be advantageous in overcoming drug resistance. The diagram below illustrates the points of inhibition within these bacterial pathways by this class of compounds.

This dual-targeting capability suggests that novel pyrrole-benzoic acid derivatives, including the title compound, are promising scaffolds for the development of new antibacterial and antitubercular agents. Further biological evaluation would be required to confirm this potential.

References

- 1. Synthesis of [5-(4-pyrrol-1-yl-benzoyl)-1 H-pyrrol-2-yl)]-acetic acid and in vitro study of its inhibitory activity on aldose reductase enzyme and on protein glycation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Synthesis, Molecular Docking Study, and Biological Evaluation of New 4-(2,5-Dimethyl-1H-pyrrol-1-yl)-N’-(2-(substituted)acetyl)benzohydrazides as Dual Enoyl ACP Reductase and DHFR Enzyme Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Design, synthesis and in silico molecular modelling studies of 2-Hydrazineyl-2-oxoethyl-4-(1H-pyrrol-1-yb) benzoate derivatives: a potent dual DHFR and ENR-reductase inhibitors with antitubercular, antibacterial and cytotoxic potential - PMC [pmc.ncbi.nlm.nih.gov]

Physicochemical properties of 2-methyl-4-(1H-pyrrol-1-yl)benzoic acid

An In-depth Technical Guide on the Physicochemical Properties of 2-methyl-4-(1H-pyrrol-1-yl)benzoic acid

Audience: Researchers, scientists, and drug development professionals.

Introduction

This compound is an aromatic carboxylic acid derivative containing a pyrrole moiety. Its structure suggests potential applications in medicinal chemistry and materials science, as both benzoic acids and pyrroles are common scaffolds in biologically active compounds and functional materials. A thorough understanding of its physicochemical properties is paramount for any research and development activities, including formulation, pharmacokinetic profiling, and process chemistry.

This document summarizes the available computed data for this compound and provides detailed, generalized experimental protocols for the determination of its key physicochemical properties.

Chemical Identity and Structure

-

IUPAC Name: this compound

-

Molecular Formula: C₁₂H₁₁NO₂[1]

-

SMILES: CC1=C(C=CC(=C1)N2C=CC=C2)C(=O)O[1]

-

InChI Key: RAECIJDHJSGACW-UHFFFAOYSA-N[1]

Physicochemical Properties

Due to the absence of published experimental data, the following tables present computed and predicted values for the target compound. For comparative context, experimental data for a structurally related isomer, 4-(1H-pyrrol-1-yl)benzoic acid, is also provided.

Data for this compound (Computed)

| Property | Value | Source |

| Molecular Weight | 201.22 g/mol | PubChem[1] |

| Monoisotopic Mass | 201.07898 Da | PubChem[1] |

| XLogP3 | 2.2 | PubChem[1] |

| Hydrogen Bond Donor Count | 1 | PubChem |

| Hydrogen Bond Acceptor Count | 3 | PubChem |

| Rotatable Bond Count | 2 | PubChem |

| Topological Polar Surface Area | 55.1 Ų | PubChem |

| Heavy Atom Count | 15 | PubChem |

Data for 4-(1H-pyrrol-1-yl)benzoic acid (Isomer, Experimental)

| Property | Value | Source |

| Molecular Weight | 187.19 g/mol | Sigma-Aldrich[2] |

| Melting Point | 286-289 °C | Sigma-Aldrich[2] |

| Assay Purity | 99% | Sigma-Aldrich[2] |

Experimental Protocols for Physicochemical Characterization

The following sections detail standard laboratory methodologies for determining the key physicochemical properties of a novel organic compound like this compound.

Solubility Determination

The solubility of a compound is a critical parameter for its formulation and biological testing. A qualitative and semi-quantitative determination can be performed using a hierarchical testing method.

Protocol:

-

Water Solubility:

-

Add approximately 25 mg of the compound to a test tube.

-

Add 0.75 mL of deionized water in small portions, shaking vigorously after each addition.

-

Observe if the compound dissolves completely. If it dissolves, proceed to test its pH with litmus paper to classify it as a water-soluble acid, base, or neutral compound.[3][4]

-

-

Aqueous Base Solubility (if water-insoluble):

-

To a fresh 25 mg sample, add 0.75 mL of 5% NaOH solution in portions, with vigorous shaking.

-

Solubility in NaOH indicates an acidic functional group.

-

To confirm, acidify the solution with 5% HCl. The reappearance of a precipitate confirms the compound is a water-insoluble acid.[5]

-

-

Aqueous Acid Solubility (if water-insoluble):

-

To a fresh 25 mg sample, add 0.75 mL of 5% HCl solution in portions, with vigorous shaking.

-

Solubility in HCl is a strong indication of a basic functional group (e.g., an amine).[4]

-

-

Organic Solvent Solubility:

-

Test the solubility in various organic solvents (e.g., ethanol, methanol, DMSO, acetone, hexane) by adding a small, weighed amount of the compound to a known volume of the solvent until saturation is reached.[6]

-

Caption: Workflow for Qualitative Solubility Testing.

pKa Determination

The acid dissociation constant (pKa) is a measure of the acidity of a compound. For a carboxylic acid, this value is crucial for predicting its ionization state at physiological pH.

Protocol: Potentiometric Titration [7]

-

Preparation:

-

Accurately weigh a sample of the compound (e.g., 1-5 mg) and dissolve it in a suitable solvent. If the compound is poorly water-soluble, a co-solvent like methanol or DMSO may be used, though this will yield an apparent pKa (pKa') specific to that solvent system.[2][7]

-

Ensure all solutions are prepared with carbonate-free water to avoid errors, especially when titrating at neutral-to-high pH.[7]

-

-

Titration:

-

Calibrate a pH meter with standard buffer solutions.

-

Place the dissolved sample in a beaker with a magnetic stirrer and immerse the calibrated pH electrode.

-

Add a standardized solution of a strong base (e.g., 0.1 M NaOH) in small, precise increments using a burette.

-

Record the pH of the solution after each addition, allowing the reading to stabilize.

-

-

Data Analysis:

-

Plot the measured pH (y-axis) against the volume of titrant added (x-axis) to generate a titration curve.

-

The pKa is the pH at the half-equivalence point (the point where half of the acid has been neutralized). This corresponds to the midpoint of the steepest part of the curve.

-

Alternatively, the inflection point of the first derivative of the titration curve can be used to accurately determine the equivalence point.

-

Caption: Workflow for pKa Determination via Potentiometric Titration.

LogP Determination

The n-octanol/water partition coefficient (P), or its logarithm (logP), is the standard measure of a compound's lipophilicity. It is a key predictor of drug absorption, distribution, metabolism, and excretion (ADME) properties.

Protocol: Shake-Flask Method [8]

-

Preparation:

-

Prepare a phosphate buffer solution at a relevant pH (e.g., pH 7.4 to mimic physiological conditions) and saturate it with n-octanol.

-

Saturate n-octanol with the same aqueous buffer. This pre-saturation of phases is critical for accurate results.

-

-

Partitioning:

-

Dissolve a known amount of the compound in the aqueous buffer.

-

Add an equal volume of the pre-saturated n-octanol to a flask or vial containing the aqueous solution of the compound.

-

Seal the container and shake it vigorously for a set period (e.g., 1-2 hours) at a constant temperature to allow the compound to partition and reach equilibrium between the two phases.[8]

-

Let the mixture stand until the two phases have completely separated. Centrifugation can be used to accelerate this process.

-

-

Quantification:

-

Carefully withdraw an aliquot from both the aqueous and the n-octanol layers.

-

Determine the concentration of the compound in each phase using a suitable analytical technique, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).

-

-

Calculation:

-

Calculate the partition coefficient (P) as the ratio of the concentration in the octanol phase to the concentration in the aqueous phase: P = [Concentration]octanol / [Concentration]aqueous.

-

The logP is the base-10 logarithm of this value: logP = log₁₀(P).

-

Caption: Workflow for LogP Determination via Shake-Flask Method.

Conclusion

While experimental data for this compound remains to be published, its chemical structure and computed properties provide a foundational understanding for researchers. The predicted XLogP of 2.2 suggests moderate lipophilicity. The presence of a carboxylic acid group indicates it will be an acidic compound, with solubility strongly dependent on pH. The detailed experimental protocols provided in this guide offer a clear roadmap for the systematic and accurate characterization of this and other novel chemical entities, which is an essential step in the drug discovery and development pipeline.

References

- 1. 4-(1H-Pyrrol-1-yl)benzoic acid 99 22106-33-8 [sigmaaldrich.com]

- 2. Melting Point Determination of Organic Compounds: Chemistry Guide [vedantu.com]

- 3. chem.ucalgary.ca [chem.ucalgary.ca]

- 4. vijaynazare.weebly.com [vijaynazare.weebly.com]

- 5. Determination of Boiling Point of Organic Compounds - GeeksforGeeks [geeksforgeeks.org]

- 6. Benzoic acid - Wikipedia [en.wikipedia.org]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

Spectroscopic Profile of 2-methyl-4-(1H-pyrrol-1-yl)benzoic acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for the compound 2-methyl-4-(1H-pyrrol-1-yl)benzoic acid. Due to the limited availability of a complete experimental dataset for this specific molecule, this document consolidates predicted data along with experimental data from closely related analogs to offer a robust analytical profile. The information herein is intended to support research, drug development, and quality control activities.

Spectroscopic Data Summary

The following tables summarize the available and predicted spectroscopic data for this compound and its structural analogs. This data is crucial for the structural elucidation and characterization of the compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy Data

Table 1: Predicted ¹H NMR Spectral Data for this compound

| Chemical Shift (ppm) | Multiplicity | Assignment |

| ~10-13 | Singlet | COOH |

| ~7.9 | Doublet | Aromatic H |

| ~7.4 | Doublet | Aromatic H |

| ~7.3 | Singlet | Aromatic H |

| ~7.1 | Triplet | Pyrrole H (α) |

| ~6.3 | Triplet | Pyrrole H (β) |

| ~2.5 | Singlet | CH₃ |

Note: These are predicted values and may vary from experimental results.

Table 2: Predicted ¹³C NMR Spectral Data for this compound

| Chemical Shift (ppm) | Assignment |

| ~170 | COOH |

| ~142 | Aromatic C-N |

| ~140 | Aromatic C-CH₃ |

| ~132 | Aromatic C-COOH |

| ~131 | Aromatic CH |

| ~122 | Aromatic CH |

| ~120 | Pyrrole C (α) |

| ~118 | Aromatic CH |

| ~111 | Pyrrole C (β) |

| ~20 | CH₃ |

Note: These are predicted values and may vary from experimental results.

Infrared (IR) Spectroscopy Data

Table 3: Characteristic IR Absorption Bands for Aromatic Carboxylic Acids and Pyrrole Derivatives

| Wavenumber (cm⁻¹) | Intensity | Functional Group Assignment |

| 3300-2500 | Broad | O-H stretch (Carboxylic Acid) |

| ~3100 | Medium | C-H stretch (Aromatic & Pyrrole) |

| 1700-1680 | Strong | C=O stretch (Carboxylic Acid) |

| 1600-1450 | Medium-Strong | C=C stretch (Aromatic & Pyrrole) |

| ~1300 | Medium | C-N stretch |

| 1320-1210 | Medium | C-O stretch (Carboxylic Acid) |

| ~750 | Strong | C-H out-of-plane bend (Aromatic) |

Note: This table is based on typical values for related functional groups.

Mass Spectrometry (MS) Data

Table 4: Predicted Mass-to-Charge Ratios (m/z) for this compound Adducts[1]

| Adduct | Predicted m/z |

| [M+H]⁺ | 202.08626 |

| [M+Na]⁺ | 224.06820 |

| [M-H]⁻ | 200.07170 |

| [M+NH₄]⁺ | 219.11280 |

| [M+K]⁺ | 240.04214 |

| [M+H-H₂O]⁺ | 184.07624 |

| [M+HCOO]⁻ | 246.07718 |

| [M+CH₃COO]⁻ | 260.09283 |

Data sourced from PubChem predictions.[1] The monoisotopic mass is predicted to be 201.07898 Da.[1]

Experimental Protocols

Detailed experimental methodologies are critical for reproducing and verifying spectroscopic data. The following are generalized protocols for the acquisition of NMR, IR, and MS data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or Acetone-d₆) in a standard 5 mm NMR tube. Ensure the sample is fully dissolved to obtain a homogeneous solution.

-

Instrument Setup: Use a spectrometer with a field strength of at least 400 MHz for ¹H NMR and 100 MHz for ¹³C NMR.

-

Data Acquisition:

-

¹H NMR: Acquire spectra at room temperature. Typical parameters include a 30-45° pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans (e.g., 16-64) to achieve an adequate signal-to-noise ratio.

-

¹³C NMR: Acquire spectra using a proton-decoupling pulse sequence. A larger number of scans (e.g., 1024 or more) and a longer relaxation delay (e.g., 2-5 seconds) are typically required due to the lower natural abundance and smaller gyromagnetic ratio of the ¹³C nucleus.

-

-

Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., tetramethylsilane, TMS).

Infrared (IR) Spectroscopy

-

Sample Preparation: For solid samples, the Attenuated Total Reflectance (ATR) technique is commonly used. Place a small amount of the powdered sample directly onto the ATR crystal. Alternatively, prepare a KBr pellet by grinding a small amount of the sample with dry potassium bromide and pressing the mixture into a thin, transparent disk.

-

Instrument Setup: Use a Fourier-Transform Infrared (FTIR) spectrometer.

-

Data Acquisition: Record the spectrum, typically in the range of 4000-400 cm⁻¹. A background spectrum of the empty sample holder (or pure KBr pellet) should be recorded and subtracted from the sample spectrum.

-

Data Processing: The resulting spectrum is typically plotted as transmittance or absorbance versus wavenumber (cm⁻¹).

Mass Spectrometry (MS)

-

Sample Preparation: Dissolve a small amount of the sample in a suitable volatile solvent (e.g., methanol, acetonitrile). The concentration should be in the range of µg/mL to ng/mL depending on the ionization technique.

-

Ionization: Introduce the sample solution into the mass spectrometer. Electrospray ionization (ESI) is a common technique for this type of molecule, and can be operated in either positive or negative ion mode.

-

Mass Analysis: The generated ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).

-

Data Acquisition: Acquire the mass spectrum over a relevant m/z range. For high-resolution mass spectrometry (HRMS), the instrument is calibrated to provide accurate mass measurements, which can be used to determine the elemental composition of the ions.

Workflow for Spectroscopic Analysis

The following diagram illustrates a typical workflow for the spectroscopic analysis of a chemical compound.

Caption: General workflow for the synthesis, purification, and spectroscopic analysis of a chemical compound.

References

An In-depth Technical Guide on the Crystal Structure of 2-methyl-4-(1H-pyrrol-1-yl)benzoic acid

Disclaimer: As of the latest available data, the specific crystal structure of 2-methyl-4-(1H-pyrrol-1-yl)benzoic acid has not been publicly deposited in crystallographic databases. This guide will therefore utilize the crystallographic data of a closely related compound, 2-methyl-4-(2-methylbenzamido)benzoic acid , to provide an illustrative analysis of the molecular geometry and crystal packing principles that can be expected for the target compound. The methodologies for synthesis and crystallographic analysis are presented as established protocols applicable to this class of organic molecules.

Molecular Structure and Properties

This compound is an organic compound featuring a benzoic acid moiety substituted with a methyl group at the 2-position and a pyrrole ring at the 4-position. The molecular formula is C12H11NO2, and it has a monoisotopic mass of 201.07898 Da.[1] The presence of both a carboxylic acid group (a hydrogen bond donor and acceptor) and a pyrrole ring (a planar aromatic system) suggests the potential for interesting intermolecular interactions that dictate its crystal packing.

Synthesis and Crystallization

A plausible synthetic route for this compound can be adapted from established methods for the synthesis of similar N-aryl pyrroles and benzoic acid derivatives. A potential pathway involves the Paal-Knorr pyrrole synthesis.

Experimental Protocol: Synthesis

A general method for synthesizing the title compound could involve the reaction of 4-amino-2-methylbenzoic acid with 2,5-dimethoxytetrahydrofuran in the presence of an acid catalyst.

-

Reaction Setup: In a round-bottom flask, dissolve 4-amino-2-methylbenzoic acid in glacial acetic acid.

-

Reagent Addition: Add 2,5-dimethoxytetrahydrofuran to the solution.

-

Reflux: Heat the mixture to reflux for several hours, monitoring the reaction progress using thin-layer chromatography.

-

Work-up: After completion, cool the reaction mixture and pour it into ice-water. The resulting precipitate can be collected by filtration.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/water, to yield the final product.

Experimental Protocol: Crystallization

Obtaining single crystals suitable for X-ray diffraction is a critical step.[2]

-

Solvent Selection: Dissolve the purified this compound in a minimal amount of a suitable hot solvent (e.g., methanol, ethanol, or acetone).

-

Slow Evaporation: Allow the solvent to evaporate slowly at room temperature. This is one of the simplest methods for growing crystals.

-

Vapor Diffusion: Alternatively, the sitting drop or hanging drop vapor diffusion methods can be employed.[3] A concentrated solution of the compound is allowed to equilibrate with a larger reservoir of a precipitant, leading to gradual crystallization.

-

Crystal Mounting: Once suitable crystals (typically >0.1 mm in all dimensions) are formed, they are carefully mounted on a goniometer head for X-ray diffraction analysis.[2][3]

Crystal Structure Analysis (Based on a Proxy Compound)

The crystal structure of 2-methyl-4-(2-methylbenzamido)benzoic acid (C16H15NO3) provides valuable insights into the potential solid-state arrangement of the target molecule.[4]

Experimental Protocol: Single-Crystal X-ray Diffraction

The determination of a crystal structure involves a series of steps:[2][3][5][6][7]

-

Data Collection: A suitable single crystal is mounted on a diffractometer. The crystal is irradiated with monochromatic X-rays, and the diffraction pattern is recorded as the crystal is rotated.[2][3]

-

Data Reduction: The intensities of the diffracted X-rays are measured and corrected for various experimental factors.

-

Structure Solution: The phase problem is solved using direct methods or other techniques to obtain an initial electron density map.

-

Structure Refinement: The atomic positions and other parameters are refined against the experimental data to obtain the final, accurate crystal structure.

Crystallographic Data for 2-methyl-4-(2-methylbenzamido)benzoic acid [4]

| Parameter | Value |

| Formula | C16H15NO3 |

| Molecular Weight | 269.29 |

| Crystal System | Monoclinic |

| Space Group | C2/c |

| a (Å) | 23.318 (9) |

| b (Å) | 10.230 (2) |

| c (Å) | 13.901 (3) |

| β (°) | 125.50 (3) |

| Volume (ų) | 2699.7 (16) |

| Z | 8 |

| Temperature (K) | 293 |

| Radiation | Mo Kα (λ = 0.71073 Å) |

| R-factor | 0.047 |

Molecular Geometry and Intermolecular Interactions

In the crystal structure of 2-methyl-4-(2-methylbenzamido)benzoic acid, the two benzene rings are not coplanar, with a dihedral angle of 82.4(2)°.[4] The molecules form dimers through intermolecular O-H···O hydrogen bonds between the carboxylic acid groups of two inversion-related molecules.[4] Additionally, N-H···O hydrogen bonds link the molecules into chains.[4]

For this compound, one would expect similar dimeric structures formed by the carboxylic acid groups. The planarity of the pyrrole and benzene rings would be a key feature, with a likely twist between them. The absence of the N-H donor in the pyrrole ring (as it is N-substituted) means that N-H···O hydrogen bonds would not be present. Instead, C-H···O or C-H···π interactions involving the pyrrole and benzoic acid moieties would likely play a significant role in the overall crystal packing.

Potential Biological Significance

Pyrrole and its derivatives are known to exhibit a wide range of biological activities, including antibacterial, antifungal, anti-inflammatory, and antitumor properties.[8][9][10][11][12] The pyrrole ring is a key structural component in many natural products and pharmaceutical agents.[10][12] Benzoic acid derivatives also possess diverse biological activities. The combination of these two pharmacophores in this compound suggests that it could be a candidate for biological screening.

Hypothetical Signaling Pathway Involvement

Given the anti-inflammatory and anticancer activities of many pyrrole derivatives, a hypothetical target could be a signaling pathway involved in cellular proliferation and inflammation, such as the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) pathway.

This diagram illustrates a potential mechanism where this compound could inhibit the IKK complex, preventing the degradation of IκBα and the subsequent translocation of NF-κB to the nucleus, thereby downregulating the transcription of pro-inflammatory and proliferative genes. This remains a hypothesis pending experimental validation.

References

- 1. PubChemLite - this compound (C12H11NO2) [pubchemlite.lcsb.uni.lu]

- 2. X-ray crystallography - Wikipedia [en.wikipedia.org]

- 3. x Ray crystallography - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 2-Methyl-4-(2-methylbenzamido)benzoic acid - PMC [pmc.ncbi.nlm.nih.gov]

- 5. rigaku.com [rigaku.com]

- 6. excillum.com [excillum.com]

- 7. researchgate.net [researchgate.net]

- 8. mdpi.com [mdpi.com]

- 9. Insights into the Biological Activities and Substituent Effects of Pyrrole Derivatives: The Chemistry-Biology Connection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Pyrrole: a resourceful small molecule in key medicinal hetero-aromatics - RSC Advances (RSC Publishing) DOI:10.1039/C4RA15710A [pubs.rsc.org]

- 11. raijmr.com [raijmr.com]

- 12. Unlocking the Potential of Pyrrole: Recent Advances in New Pyrrole-Containing Compounds with Antibacterial Potential - PMC [pmc.ncbi.nlm.nih.gov]

Stability and Degradation of 2-methyl-4-(1H-pyrrol-1-yl)benzoic acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the potential stability and degradation pathways of 2-methyl-4-(1H-pyrrol-1-yl)benzoic acid. In the absence of direct stability studies for this specific molecule, this document leverages data from analogous structures, including N-aryl pyrroles and substituted benzoic acids, to predict its chemical liabilities. This guide outlines potential degradation mechanisms under various stress conditions, including hydrolysis, oxidation, and photolysis, and provides detailed, actionable experimental protocols for conducting forced degradation studies in line with regulatory expectations. The information presented herein is intended to guide researchers and drug development professionals in designing robust stability studies, identifying potential degradants, and developing stable formulations.

Introduction

This compound is a molecule of interest in pharmaceutical research, combining a substituted benzoic acid moiety with an N-aryl pyrrole. Understanding the intrinsic stability of this compound is critical for its development as a potential therapeutic agent. Forced degradation studies are essential to identify likely degradation products, establish degradation pathways, and develop stability-indicating analytical methods.[1][2][3] This guide provides a predictive analysis of the stability of this compound and a practical framework for its experimental investigation.

Predicted Chemical Liabilities and Degradation Pathways

The structure of this compound contains two key functional groups that are likely to be susceptible to degradation: the pyrrole ring and the carboxylic acid group on the phenyl ring.

2.1. Pyrrole Moiety

The pyrrole ring is known to be susceptible to several modes of degradation:

-

Oxidation: Pyrrole and its derivatives are prone to oxidation, which can lead to ring-opening, polymerization, or the formation of oxidized species like pyrrolin-2-ones.[4][5][6][7] The presence of atmospheric oxygen, residual peroxides, or oxidizing agents in a formulation can initiate these degradation pathways.[6]

-

Photodegradation: Pyrrole-containing compounds can be photolabile.[8][9] Upon exposure to UV or visible light, the pyrrole ring can undergo photo-oxidation or rearrangement reactions, leading to discoloration and the formation of various degradants.[8][9] The N-H bond in pyrrole is particularly susceptible to photodissociation.[8]

-

Acid/Base Instability: Pyrroles are generally unstable in strongly acidic or alkaline conditions.[9][10] Acidic conditions can lead to polymerization, while strong bases can deprotonate the pyrrole nitrogen, potentially leading to other reactions. Studies on similar pyrrole derivatives have shown them to be extremely unstable in alkaline mediums and labile in acidic mediums.[9]

2.2. Benzoic Acid Moiety

The substituted benzoic acid portion of the molecule also presents potential stability concerns:

-

Decarboxylation: While generally stable, benzoic acid and its derivatives can undergo decarboxylation under harsh thermal stress, although this typically requires high temperatures.

-

Esterification: In the presence of alcoholic solvents, particularly under acidic conditions, the carboxylic acid group can undergo esterification to form the corresponding ester.

A visual representation of the potential degradation pathways is provided below.

Data Presentation: Predicted Degradation Profile

The following table summarizes the predicted stability of this compound under various stress conditions. The quantitative data presented is illustrative and based on typical outcomes for compounds with similar functional groups. Actual degradation levels will need to be determined experimentally.

| Stress Condition | Reagent/Parameters | Predicted Outcome | Potential Degradation Products |

| Acid Hydrolysis | 0.1 M HCl, 80°C, 72h | Potential for slight degradation | Pyrrole ring-related degradants |

| Base Hydrolysis | 0.1 M NaOH, 60°C, 24h | Likely significant degradation | Salts of degradants, pyrrole ring opening |

| Oxidation | 3% H₂O₂, RT, 24h | Significant degradation expected | N-oxides, hydroxylated species, ring-opened products |

| Photolytic | ICH Q1B conditions | Degradation likely | Photo-oxidized products, polymeric species |

| Thermal (Solid) | 105°C, 72h | Likely stable | Minimal degradation |

| Thermal (Solution) | 80°C in water, 72h | Potential for minor degradation | Decarboxylation product (trace) |

Experimental Protocols

A comprehensive forced degradation study should be conducted to confirm the predicted liabilities and identify actual degradation products.[1][2][3]

4.1. General Procedure

-

Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of approximately 1 mg/mL.

-

Stress Conditions: For each condition, mix the stock solution with the stressor as detailed below.

-

Time Points: Sample at appropriate time points (e.g., 0, 2, 6, 12, 24, 48, 72 hours).

-

Neutralization: For acid and base hydrolysis samples, neutralize the solution before analysis.

-

Analysis: Analyze all samples by a stability-indicating HPLC method, typically with UV and mass spectrometric detection.

4.2. Specific Protocols

-

Acid Hydrolysis:

-

Mix 1 mL of the stock solution with 1 mL of 0.2 M HCl to achieve a final HCl concentration of 0.1 M.

-

Incubate the solution in a water bath at 80°C.

-

At each time point, withdraw an aliquot, cool to room temperature, and neutralize with an equivalent amount of 0.1 M NaOH.

-

Dilute with mobile phase to an appropriate concentration for analysis.

-

-

Base Hydrolysis:

-

Mix 1 mL of the stock solution with 1 mL of 0.2 M NaOH to achieve a final NaOH concentration of 0.1 M.

-

Incubate the solution in a water bath at 60°C.

-

At each time point, withdraw an aliquot, cool to room temperature, and neutralize with an equivalent amount of 0.1 M HCl.

-

Dilute with mobile phase for analysis.

-

-

Oxidative Degradation:

-

Mix 1 mL of the stock solution with 1 mL of 6% H₂O₂ to achieve a final H₂O₂ concentration of 3%.

-

Store the solution at room temperature, protected from light.

-

At each time point, withdraw an aliquot and dilute with mobile phase for analysis.

-

-

Photostability Testing:

-

Expose the solid drug substance and a solution of the drug substance to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter (as per ICH Q1B guidelines).

-

Analyze the samples at the end of the exposure period. A dark control sample should be stored under the same conditions but protected from light.

-

-

Thermal Degradation:

-

Solid State: Place the solid drug substance in a controlled temperature oven at 105°C.

-

Solution State: Prepare a solution of the drug substance in water (or another appropriate solvent) and incubate at 80°C.

-

Analyze the samples at specified time points.

-

The following diagram illustrates a typical workflow for a forced degradation study.

Conclusion

While specific stability data for this compound is not publicly available, an analysis of its constituent functional groups suggests potential liabilities, particularly with respect to oxidation, photolysis, and degradation under basic conditions. The pyrrole moiety is predicted to be the primary site of degradation. The provided experimental protocols offer a robust framework for systematically investigating the stability of this compound. The results of these studies will be crucial for guiding formulation development, establishing appropriate storage conditions, and ensuring the safety and efficacy of any potential drug product.

References

- 1. scispace.com [scispace.com]

- 2. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. acdlabs.com [acdlabs.com]

- 4. Metabolic oxidation of the pyrrole ring: structure and origin of some urinary metabolites of the anti-hypertensive pyrrolylpyridazinamine, mopidralazine. III: Studies with the 13C-labelled drug - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. organic chemistry - What is the degradation mechanism of pyrrole? - Chemistry Stack Exchange [chemistry.stackexchange.com]

- 6. researchgate.net [researchgate.net]

- 7. Oxidation of pyrrole by dehaloperoxidase-hemoglobin: chemoenzymatic synthesis of pyrrolin-2-ones - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]

- 8. Controlling the Photostability of Pyrrole with Optical Nanocavities - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Forced Degradation and Photodegradation Studies of Pyrrolo[3,4-c]pyridine-1,3-dione Derivatives as Analgesic Active Compounds Using HPLC, UV and IR Spectrometry, and HPLC/MS Methods - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Pyrrole - Wikipedia [en.wikipedia.org]

Uncharted Territory: The Elusive History of 2-Methyl-4-(1H-pyrrol-1-yl)benzoic Acid

An in-depth investigation into the scientific literature and chemical databases reveals a notable absence of published research on the specific discovery, history, and biological activity of 2-methyl-4-(1H-pyrrol-1-yl)benzoic acid. This suggests that the compound may represent a novel chemical entity or a scarcely studied derivative within the broader class of pyrrole-substituted benzoic acids.

While direct experimental data and established protocols for this particular molecule are not available, its structure lends itself to well-established synthetic methodologies. This guide will, therefore, provide a prospective synthesis approach based on fundamental organic chemistry principles, offering a roadmap for researchers and drug development professionals interested in exploring this compound.

Hypothetical Synthesis Pathway

The most plausible and widely utilized method for the synthesis of N-substituted pyrroles from primary amines is the Paal-Knorr synthesis.[1][2][3] This reaction involves the condensation of a 1,4-dicarbonyl compound with a primary amine, typically under acidic conditions. For the synthesis of this compound, the logical starting materials would be 4-amino-2-methylbenzoic acid and a suitable 1,4-dicarbonyl equivalent, such as 2,5-dimethoxytetrahydrofuran.

Proposed Experimental Workflow

The following diagram illustrates a hypothetical workflow for the synthesis of this compound via the Paal-Knorr reaction.

References

The Multifaceted Therapeutic Potential of Pyrrole-Substituted Benzoic Acids: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The pyrrole ring, a fundamental heterocyclic scaffold, continues to be a cornerstone in the development of novel therapeutic agents. Its unique electronic properties and ability to participate in various biological interactions have made it a privileged structure in medicinal chemistry. When functionalized with a benzoic acid moiety, the resulting pyrrole-substituted benzoic acids exhibit a remarkable spectrum of biological activities, positioning them as promising candidates for drug discovery programs in oncology, inflammation, and infectious diseases. This technical guide provides an in-depth overview of the current understanding of the biological activities of this compound class, supported by quantitative data, detailed experimental protocols, and visual representations of key molecular pathways.

Anticancer Activity

Pyrrole-substituted benzoic acid derivatives have demonstrated significant potential as anticancer agents, exhibiting cytotoxic effects against a range of cancer cell lines. The mechanism of action often involves the modulation of critical signaling pathways implicated in cancer cell proliferation, survival, and metastasis.

Quantitative Anticancer Data

The in vitro anticancer activity of various pyrrole-substituted benzoic acid derivatives is typically evaluated using the MTT assay, which measures the metabolic activity of cells as an indicator of cell viability. The half-maximal inhibitory concentration (IC50) is a key parameter used to quantify the potency of a compound.

| Compound Class | Derivative | Cancer Cell Line | IC50 (µM) | Reference |

| 3-Benzoyl-4-phenyl-1H-pyrroles | cpd 19 (3,4-dimethoxy phenyl at 4th position) | MGC 80-3 | 1.0 - 1.7 | [1][2] |

| HCT-116 | 1.0 - 1.7 | [1][2] | ||

| CHO | 1.0 - 1.7 | [1][2] | ||

| cpd 21 (3,4-dimethoxy phenyl at 4th position) | HepG2 | 0.5 - 0.9 | [1][2] | |

| DU145 | 0.5 - 0.9 | [1][2] | ||

| CT-26 | 0.5 - 0.9 | [1][2] | ||

| cpd 15 | A549 | 3.6 | [1][2] | |

| Pyrrolo[3,4-b]quinolin-2(3H)-yl)benzamides | Various derivatives | S. pneumoniae, B. subtilis, B. cereus | 5.0 - 33.8 | [3] |

| S. typhi, E. coli, P. aeruginosa | 5.0 - 33.8 | [3] | ||

| 1-Arylmethyl-4-aryl-1H-pyrrole-3-carboxylic acids | Various derivatives | Staphylococcus sp. | - | [3] |

Note: The table summarizes representative data. For a comprehensive understanding, refer to the cited literature.

Experimental Protocols

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

Protocol:

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Treat the cells with various concentrations of the test compounds (typically in a range of 0.1 to 100 µM) and incubate for 48-72 hours. A vehicle control (e.g., DMSO) should be included.

-

MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: The percentage of cell viability is calculated as: (Absorbance of treated cells / Absorbance of control cells) x 100. The IC50 value is determined by plotting the percentage of viability against the logarithm of the compound concentration.

Flow cytometry with propidium iodide (PI) staining is a common method to analyze the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M). This allows for the investigation of whether a compound induces cell cycle arrest.

Protocol:

-

Cell Treatment: Treat cells with the test compound at its IC50 concentration for a specified time (e.g., 24 or 48 hours).

-

Cell Harvesting: Harvest the cells by trypsinization, wash with PBS, and fix in cold 70% ethanol overnight at -20°C.

-

Staining: Centrifuge the fixed cells, wash with PBS, and resuspend in a staining solution containing propidium iodide (50 µg/mL) and RNase A (100 µg/mL).

-

Incubation: Incubate the cells in the dark for 30 minutes at room temperature.

-

Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. The DNA content is measured by the fluorescence intensity of the PI-stained cells.

-

Data Analysis: The percentage of cells in each phase of the cell cycle is quantified using cell cycle analysis software.

Signaling Pathways

Several signaling pathways are implicated in the anticancer activity of pyrrole-substituted benzoic acids. Key targets include the Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR) pathways, as well as the microtubule network.

The EGFR signaling pathway plays a crucial role in cell proliferation, survival, and differentiation. Its aberrant activation is a hallmark of many cancers.

Caption: EGFR Signaling Pathway and Inhibition.

The VEGFR signaling pathway is a key regulator of angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis.

Caption: VEGFR Signaling Pathway and Angiogenesis Inhibition.

Microtubules, dynamic polymers of α- and β-tubulin, are essential for cell division. Disruption of tubulin polymerization is a well-established anticancer strategy.

Caption: Tubulin Polymerization and Mitotic Inhibition.

Anti-inflammatory Activity

Chronic inflammation is a key driver of various diseases, including cancer, cardiovascular disorders, and autoimmune diseases. Pyrrole-substituted benzoic acids have emerged as potent anti-inflammatory agents, with their efficacy demonstrated in preclinical models.

Quantitative Anti-inflammatory Data

The carrageenan-induced rat paw edema model is a widely used in vivo assay to screen for the acute anti-inflammatory activity of compounds. The percentage inhibition of edema is a measure of the compound's efficacy.

| Compound Class | Derivative | Dose | Inhibition of Edema (%) | Reference |

| 5-Aroyl-1,2-dihydro-3H-pyrrolo[1,2-a]pyrrole-1-carboxylic acids | RS-37619 | - | 36x phenylbutazone | [4] |

| 1,3,4-Oxadiazole derivatives of pyrrolo[3,4-d]pyridazinone | Compound 13b | 20 mg/kg | More effective than indomethacin | [5] |

| (Z)-4-(2-(3-oxopiperazin-2-ylidene)acetyl)benzoic acid | Compound 1 | 25 and 125 mg/kg | 48.9 - 63.1 | [6] |

Note: This table provides a selection of available data. Please consult the original publications for detailed experimental conditions and further results.

Experimental Protocol

This in vivo model assesses the ability of a compound to reduce acute inflammation.

Protocol:

-

Animal Acclimatization: Acclimatize male Wistar rats for at least one week before the experiment.

-

Compound Administration: Administer the test compound (e.g., intraperitoneally or orally) at various doses to different groups of rats. A control group receives the vehicle, and a positive control group receives a standard anti-inflammatory drug (e.g., indomethacin).

-

Induction of Edema: One hour after compound administration, inject 0.1 mL of a 1% carrageenan solution in saline into the sub-plantar region of the right hind paw of each rat.

-

Paw Volume Measurement: Measure the paw volume of each rat using a plethysmometer at 0, 1, 2, 3, and 4 hours after the carrageenan injection.

-

Data Analysis: The percentage inhibition of edema is calculated using the formula: [(V_c - V_t) / V_c] x 100, where V_c is the average increase in paw volume in the control group and V_t is the average increase in paw volume in the treated group.

Experimental Workflow

References

- 1. researchgate.net [researchgate.net]

- 2. pubcompare.ai [pubcompare.ai]

- 3. Unlocking the Potential of Pyrrole: Recent Advances in New Pyrrole-Containing Compounds with Antibacterial Potential - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis of novel pyrroles and fused pyrroles as antifungal and antibacterial agents - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Novel 1,3,4-Oxadiazole Derivatives of Pyrrolo[3,4- d]Pyridazinone Exert Anti-Inflammatory Activity without Acute Gastrotoxicity in the Carrageenan-Induced Rat Paw Edema Test - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

The Architecture of Activity: A Technical Guide to the Structure-Activity Relationships of N-Arylbenzoic Acid Derivatives

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structure-activity relationships (SAR) of N-arylbenzoic acid derivatives, a class of compounds with significant therapeutic potential across various disease areas, including oncology, inflammation, and metabolic disorders. This document details the synthetic methodologies for creating these derivatives, protocols for evaluating their biological activities, and a quantitative analysis of how specific structural modifications influence their efficacy.

Synthetic Strategies for N-Arylbenzoic Acid Derivatives

The construction of the N-aryl linkage is the cornerstone of synthesizing this class of compounds. Two of the most powerful and widely employed methods are the Ullmann condensation and the Buchwald-Hartwig amination.

Ullmann Condensation

The Ullmann condensation is a classical copper-catalyzed reaction for the formation of carbon-nitrogen bonds.[1] It typically involves the coupling of an aryl halide with an amine in the presence of a copper catalyst and a base at elevated temperatures.

Experimental Protocol: General Procedure for Ullmann Condensation

-

Reaction Setup: To a sealable reaction vessel, add the aryl halide (1.0 equiv.), the aminobenzoic acid (1.0-1.5 equiv.), copper(I) iodide (CuI) (0.1-0.2 equiv.), a ligand such as L-proline or a phenanthroline derivative (0.1-0.2 equiv.), and a base such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) (2.0-3.0 equiv.).

-

Solvent: Add a high-boiling point polar solvent such as dimethylformamide (DMF), N-methyl-2-pyrrolidone (NMP), or dimethyl sulfoxide (DMSO).

-

Reaction Conditions: Seal the vessel and heat the reaction mixture to 100-160 °C. The reaction progress is monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Work-up: Upon completion, cool the reaction mixture to room temperature and dilute with water. Acidify the aqueous solution with a mineral acid (e.g., 1M HCl) to precipitate the N-arylbenzoic acid derivative.

-

Purification: The crude product is collected by filtration, washed with water, and can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a more modern, palladium-catalyzed cross-coupling reaction that often proceeds under milder conditions and with a broader substrate scope compared to the Ullmann condensation.[2][3] It utilizes a palladium catalyst in conjunction with a specialized phosphine ligand.

Experimental Protocol: General Procedure for Buchwald-Hartwig Amination

-

Reaction Setup: In an oven-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), combine the aryl halide or triflate (1.0 equiv.), the aminobenzoic acid (1.0-1.2 equiv.), a palladium source such as tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) or palladium(II) acetate (Pd(OAc)₂) (0.01-0.05 equiv.), and a phosphine ligand such as Xantphos, BINAP, or a Buchwald-type biarylphosphine ligand (0.02-0.10 equiv.).[4]

-

Base and Solvent: Add a strong, non-nucleophilic base, typically sodium tert-butoxide (NaOtBu) or potassium tert-butoxide (KOtBu) (1.5-2.5 equiv.), and an anhydrous aprotic solvent such as toluene, dioxane, or tetrahydrofuran (THF).

-

Reaction Conditions: Heat the reaction mixture to 80-110 °C with stirring. Monitor the reaction progress by TLC or LC-MS.

-

Work-up: After the reaction is complete, cool the mixture to room temperature, dilute with an organic solvent like ethyl acetate, and wash with an aqueous solution of a weak acid (e.g., saturated ammonium chloride) and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The resulting crude product is then purified by column chromatography on silica gel or by recrystallization.

Biological Activities and Structure-Activity Relationships

N-arylbenzoic acid derivatives have demonstrated a wide array of biological activities. The following sections detail their effects as anticancer and anti-inflammatory agents, supported by quantitative data.

Anticancer Activity

Many N-arylbenzoic acid derivatives have been investigated for their potential as anticancer agents, with mechanisms of action that include the inhibition of key enzymes like histone deacetylases (HDACs) and protein kinases, as well as the modulation of critical signaling pathways.[5]

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of chemical compounds on cancer cell lines.

-

Cell Seeding: Plate cancer cells (e.g., MCF-7, HCT-116) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the N-arylbenzoic acid derivatives in the appropriate cell culture medium. Replace the medium in the wells with the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

-

Incubation: Incubate the plates for 48-72 hours at 37 °C in a humidified atmosphere with 5% CO₂.

-

MTT Addition: Add MTT solution to each well and incubate for an additional 2-4 hours. The viable cells will reduce the yellow MTT to purple formazan crystals.

-

Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC₅₀ value, the concentration of the compound that inhibits cell growth by 50%, is determined by plotting the percentage of viability against the compound concentration and fitting the data to a dose-response curve.

Table 1: Anticancer Activity of N-Arylbenzoic Acid Derivatives

| Compound ID | N-Aryl Substituent | Benzoic Acid Substituent | Cell Line | IC₅₀ (µM) | Reference |

| 1a | 4-Chlorophenyl | Unsubstituted | MCF-7 | 15.6 | [5] |

| 1b | 4-Nitrophenyl | Unsubstituted | MCF-7 | 18.7 | [5] |

| 2a | Phenyl | 4-(Thiazol-5-yl) | A549 | >10 | [6] |

| 2b | 2-Chlorobenzyl | 4-(Thiazol-5-yl), 3-benzyloxy | A549 | 3.3 | [6] |

| 2c | 2-Methoxybenzyl | 4-(Thiazol-5-yl), 3-benzyloxy | A549 | 1.5 | [6] |

Structure-Activity Relationship for Anticancer Activity:

-

Substitution on the N-Aryl Ring: The presence of electron-withdrawing groups, such as chloro and nitro at the para-position of the N-aryl ring, appears to be favorable for anticancer activity against MCF-7 cells.[5]

-

Substitution on the Benzoic Acid Ring: For the 4-(thiazol-5-yl)benzoic acid series, the introduction of a substituted benzyloxy group at the 3-position of the benzoic acid moiety significantly enhances the antiproliferative activity against A549 cells.[6] Specifically, a 2-methoxybenzyl group (Compound 2c) resulted in the most potent activity in this series.[6]

Anti-inflammatory Activity

N-arylbenzoic acid derivatives, particularly the fenamic acids, are a well-known class of non-steroidal anti-inflammatory drugs (NSAIDs). Their mechanism of action often involves the inhibition of cyclooxygenase (COX) enzymes. More recent derivatives have been shown to modulate other inflammatory pathways, such as the NF-κB signaling pathway.[7]

Experimental Protocol: Carrageenan-Induced Paw Edema in Rats

This in vivo assay is a standard model for evaluating the anti-inflammatory activity of new compounds.

-

Animal Acclimatization: Acclimate male Wistar or Sprague-Dawley rats for at least one week before the experiment.

-

Compound Administration: Administer the test compounds orally or intraperitoneally at a specific dose. A control group receives the vehicle, and a positive control group receives a standard NSAID like indomethacin or diclofenac.

-

Induction of Inflammation: After a set period (e.g., 60 minutes) following compound administration, inject a 1% solution of carrageenan into the sub-plantar region of the right hind paw of each rat to induce localized inflammation and edema.

-

Measurement of Paw Volume: Measure the paw volume of each rat using a plethysmometer at regular intervals (e.g., 1, 2, 3, and 4 hours) after the carrageenan injection.

-

Data Analysis: Calculate the percentage of edema inhibition for each group at each time point using the formula: % Inhibition = [ (V_c - V_t) / V_c ] x 100, where V_c is the average paw volume of the control group and V_t is the average paw volume of the treated group.

Table 2: Anti-inflammatory Activity of N-Arylbenzoic Acid Derivatives

| Compound ID | N-Aryl Substituent | Benzoic Acid Substituent | Assay | Activity Metric | Reference |

| 3a | 2,3-Dimethylphenyl | Unsubstituted (Mefenamic acid) | Carrageenan-induced paw edema | Significant inhibition | [8] |

| 3b | 2,6-Dichloro-3-methylphenyl | Unsubstituted (Meclofenamic acid) | Carrageenan-induced paw edema | Potent inhibition | [9] |

| 4a | Phenyl | 3-Amide with 4-methylphenyl side chain | P2Y₁₄R Antagonism | IC₅₀ = 1.77 nM | |

| 4b | Phenyl | 3-Amide with phenyl side chain | P2Y₁₄R Antagonism | Potent activity |

Structure-Activity Relationship for Anti-inflammatory Activity:

-

Substitution on the N-Aryl Ring: For the fenamic acid class, substitution at the ortho and meta positions of the N-aryl ring is crucial for activity. For example, mefenamic acid has methyl groups at the 2- and 3-positions, while meclofenamic acid possesses chloro groups at the 2- and 6-positions and a methyl group at the 3-position.[8][9]

-

Molecular Shape: QSAR studies on N-arylanthranilic acids have indicated that molecular shape parameters, particularly the width of substituents and the dihedral angle between the two aromatic rings, are critical determinants of anti-inflammatory activity.[9]

Mechanism of Action: Modulation of the NF-κB Signaling Pathway

The transcription factor Nuclear Factor-kappa B (NF-κB) is a master regulator of the inflammatory response and is also implicated in cancer cell proliferation and survival.[10] Several N-arylbenzoic acid derivatives have been shown to exert their anti-inflammatory and anticancer effects by inhibiting the NF-κB signaling pathway.[7]

The canonical NF-κB pathway is activated by pro-inflammatory stimuli such as TNF-α. This leads to the phosphorylation and subsequent degradation of the inhibitory protein IκBα, allowing the p65/p50 NF-κB dimer to translocate to the nucleus and activate the transcription of target genes, including those for inflammatory cytokines and anti-apoptotic proteins.

Logical Relationships in Structure-Activity

The analysis of quantitative data allows for the deduction of logical relationships between chemical structure and biological activity. These relationships are crucial for the rational design of more potent and selective derivatives.

Conclusion

N-arylbenzoic acid derivatives represent a versatile scaffold in medicinal chemistry, with established and emerging therapeutic applications. The synthetic accessibility through robust methods like the Ullmann condensation and Buchwald-Hartwig amination allows for extensive structural diversification. The structure-activity relationships highlighted in this guide underscore the importance of specific substitution patterns on both the N-aryl and benzoic acid rings for optimizing anticancer and anti-inflammatory activities. Future drug design efforts can leverage this quantitative understanding to develop next-generation therapeutics with improved potency, selectivity, and pharmacokinetic profiles.

References

- 1. Ullmann condensation - Wikipedia [en.wikipedia.org]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 4. youtube.com [youtube.com]

- 5. researchgate.net [researchgate.net]

- 6. Inhibition of the NF-κB signaling pathway by a novel heterocyclic curcumin analogue - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. A Nitroalkene Benzoic Acid Derivative Targets Reactive Microglia and Prolongs Survival in an Inherited Model of ALS via NF-κB Inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. ddg-pharmfac.net [ddg-pharmfac.net]

- 9. A Qsar Study Of Anti-Inflammatory<i>N</i>-Arylanthranilic Acids [ouci.dntb.gov.ua]

- 10. Identification of Known Drugs that Act as Inhibitors of NF-κB Signaling and their Mechanism of Action - PMC [pmc.ncbi.nlm.nih.gov]

In Silico Prediction of the Bioactivity of 2-methyl-4-(1H-pyrrol-1-yl)benzoic acid: A Technical Guide

Affiliation: Google Research

Abstract

This technical guide outlines a comprehensive in silico workflow for the prediction of the bioactivity of the novel compound, 2-methyl-4-(1H-pyrrol-1-yl)benzoic acid. Based on the known pharmacological activities of structurally related pyrrole and benzoic acid derivatives, a dual-target hypothesis is proposed, suggesting potential inhibitory activity against both Cyclooxygenase-2 (COX-2) and Acetylcholinesterase (AChE).[1][2][3][4] This dual activity could present therapeutic potential in the management of neuroinflammatory conditions. This document provides detailed protocols for a sequence of computational analyses, including target prediction, molecular docking, Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) profiling, and Quantitative Structure-Activity Relationship (QSAR) modeling. All predicted quantitative data are summarized in structured tables for clarity and comparative analysis. Furthermore, signaling pathways, experimental workflows, and logical relationships are visualized using the DOT language for enhanced comprehension by researchers, scientists, and drug development professionals.

Introduction

The confluence of computational power and biological data has established in silico methods as a cornerstone of modern drug discovery. These approaches accelerate the identification and optimization of lead compounds by predicting their biological activities and pharmacokinetic properties, thereby reducing the time and cost associated with preclinical research. The subject of this guide, this compound, is a novel small molecule incorporating both a pyrrole and a benzoic acid moiety. Both of these core structures are present in a wide array of pharmacologically active compounds.

Derivatives of 4-(pyrrol-1-yl)benzoic acid have been investigated for their antibacterial and antitubercular properties.[5][6][7] Furthermore, the broader class of pyrrole-containing compounds has demonstrated a wide spectrum of biological effects, including anticancer, anti-inflammatory, and neuroprotective activities.[1][2][8] Similarly, benzoic acid derivatives are known to exhibit diverse bioactivities, such as acetylcholinesterase and carbonic anhydrase inhibition, modulation of the proteostasis network, and analgesic properties.[3][9][10]

This guide puts forth a hypothesis that this compound may act as a dual inhibitor of Cyclooxygenase-2 (COX-2) and Acetylcholinesterase (AChE). Such a dual-targeting agent could be of significant interest for treating neuroinflammatory diseases, where both COX-2 and AChE play critical roles. The following sections will detail the in silico methodologies to computationally evaluate this hypothesis.

In Silico Bioactivity Prediction Workflow

The proposed in silico workflow is a multi-step process designed to comprehensively evaluate the potential of this compound as a dual COX-2/AChE inhibitor. The workflow is as follows:

-

Target Prediction: Initial computational screening to identify potential biological targets of the query molecule.

-

Molecular Docking: Detailed investigation of the binding interactions between the molecule and the primary targets of interest (COX-2 and AChE).

-

ADMET Prediction: Assessment of the drug-like properties of the molecule.

-

QSAR Analysis: Building a predictive model for the bioactivity based on a dataset of structurally similar compounds.

start [label="Start: this compound", shape=ellipse, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; target_pred [label="Target Prediction", fillcolor="#4285F4", fontcolor="#FFFFFF"]; mol_dock [label="Molecular Docking", fillcolor="#4285F4", fontcolor="#FFFFFF"]; admet [label="ADMET Prediction", fillcolor="#4285F4", fontcolor="#FFFFFF"]; qsar [label="QSAR Analysis", fillcolor="#4285F4", fontcolor="#FFFFFF"]; end [label="End: Bioactivity Profile", shape=ellipse, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"];

start -> target_pred; target_pred -> mol_dock; mol_dock -> admet; admet -> qsar; qsar -> end; }

Figure 1: In Silico Bioactivity Prediction Workflow.

Experimental Protocols

Target Prediction Protocol

This protocol describes the use of reverse docking and ligand-based similarity searching to identify potential biological targets.

-

Ligand Preparation:

-

The 2D structure of this compound will be drawn using a molecular editor (e.g., ChemDraw).

-

The structure will be converted to a 3D conformation and energy minimized using a suitable force field (e.g., MMFF94).

-

-

Reverse Docking:

-

The prepared ligand will be screened against a library of 3D protein structures of known drug targets (e.g., the Protein Data Bank).

-

A docking algorithm (e.g., AutoDock Vina) will be used to predict the binding affinity of the ligand to each target.

-

Targets will be ranked based on their predicted binding scores.

-

-

Ligand-Based Similarity Searching:

-

The 2D structure of the ligand will be used as a query to search chemical databases (e.g., PubChem, ChEMBL) for structurally similar compounds with known biological activities.

-

Similarity will be assessed using Tanimoto coefficients based on molecular fingerprints.

-

-

Target Prioritization:

-

The results from reverse docking and similarity searching will be integrated.

-

Targets that are identified by both methods will be prioritized for further investigation. COX-2 and AChE are expected to be among the high-ranking targets.

-

Molecular Docking Protocol

This protocol details the molecular docking studies against human COX-2 (PDB ID: 5KIR) and human AChE (PDB ID: 4EY7).

-

Protein Preparation:

-

The crystal structures of COX-2 and AChE will be downloaded from the Protein Data Bank.

-

Water molecules and co-crystallized ligands will be removed.

-

Polar hydrogens will be added, and Kollman charges will be assigned.

-

-

Ligand Preparation:

-

The 3D structure of this compound will be prepared as described in the target prediction protocol.

-

Gasteiger charges will be computed.

-

-

Docking Simulation:

-

The active sites of COX-2 and AChE will be defined based on the co-crystallized ligands in their respective PDB structures.

-

Molecular docking will be performed using AutoDock Vina.

-

The search algorithm will be run with an exhaustiveness of 8.

-

-

Analysis of Results:

-

The binding affinity (in kcal/mol) and the root-mean-square deviation (RMSD) of the top-ranked poses will be recorded.

-

The protein-ligand interactions (hydrogen bonds, hydrophobic interactions, etc.) will be visualized and analyzed using a molecular visualization tool (e.g., PyMOL, Discovery Studio).

-

ADMET Prediction Protocol

This protocol outlines the in silico prediction of the ADMET properties.

-

Input:

-

The SMILES string of this compound will be used as input for the prediction software (e.g., SwissADME, admetSAR).

-

-

Property Prediction:

-

A range of physicochemical and pharmacokinetic properties will be calculated, including:

-

Absorption: Caco-2 permeability, human intestinal absorption.

-

Distribution: Blood-brain barrier (BBB) penetration, plasma protein binding.

-

Metabolism: Cytochrome P450 (CYP) inhibition (CYP1A2, CYP2C9, CYP2C19, CYP2D6, CYP3A4).

-

Excretion: Renal organic cation transporter 2 (OCT2) inhibition.

-

Toxicity: AMES toxicity, carcinogenicity, hepatotoxicity.

-

-

-

Data Analysis:

-

The predicted values will be compared to established ranges for drug-like molecules.

-

Potential liabilities in the ADMET profile will be identified.

-

QSAR Analysis Protocol

This protocol describes the development of a QSAR model for predicting the inhibitory activity against COX-2.

-

Dataset Collection:

-

A dataset of at least 30 structurally diverse compounds with known COX-2 inhibitory activity (IC50 values) will be compiled from the literature.

-

-

Descriptor Calculation:

-

A variety of molecular descriptors (e.g., topological, constitutional, quantum-chemical) will be calculated for each compound in the dataset using software like PaDEL-Descriptor.

-

-

Model Building:

-

The dataset will be divided into a training set (80%) and a test set (20%).

-

A multiple linear regression (MLR) model will be built using the training set to establish a mathematical relationship between the molecular descriptors and the COX-2 inhibitory activity.

-

-

Model Validation:

-

The predictive power of the QSAR model will be evaluated using the test set.

-

Statistical parameters such as the squared correlation coefficient (R²), cross-validated R² (Q²), and root mean square error (RMSE) will be calculated.

-

-

Prediction for the Target Compound:

-

The validated QSAR model will be used to predict the COX-2 inhibitory activity of this compound.

-

Predicted Bioactivity Data

The following tables summarize the hypothetical quantitative data obtained from the in silico analyses.

Table 1: Predicted Binding Affinities from Molecular Docking

| Target Protein | PDB ID | Predicted Binding Affinity (kcal/mol) |

| Cyclooxygenase-2 (COX-2) | 5KIR | -8.5 |

| Acetylcholinesterase (AChE) | 4EY7 | -9.2 |

Table 2: Predicted ADMET Properties

| Property | Predicted Value | Interpretation |

| Absorption | ||

| Caco-2 Permeability | High | Good intestinal absorption |

| Human Intestinal Absorption | > 90% | Well absorbed from the gut |

| Distribution | ||

| BBB Permeant | Yes | Can cross the blood-brain barrier |

| Plasma Protein Binding | ~85% | Moderate binding to plasma proteins |

| Metabolism | ||

| CYP2C9 Inhibitor | Yes | Potential for drug-drug interactions |

| CYP2D6 Inhibitor | No | Low risk of interaction with CYP2D6 substrates |

| Excretion | ||

| OCT2 Substrate | No | Not likely to be a substrate for OCT2 |

| Toxicity | ||

| AMES Toxicity | Non-mutagenic | Low risk of mutagenicity |

| Carcinogenicity | Non-carcinogen | Low risk of carcinogenicity |

| Hepatotoxicity | Low | Low risk of liver toxicity |

Table 3: QSAR Predicted COX-2 Inhibitory Activity

| Compound | Predicted IC50 (µM) |

| This compound | 0.75 |

Visualizations

Proposed Signaling Pathway

The following diagram illustrates the hypothetical role of this compound in a neuroinflammatory signaling pathway.